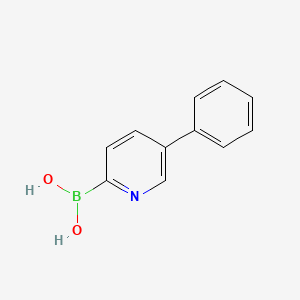

(5-Phenylpyridin-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (5-phénylpyridin-2-yl)boronique est un composé organoborique qui présente un groupe acide boronique lié à un cycle pyridine, lui-même substitué par un groupe phényle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’acide (5-phénylpyridin-2-yl)boronique implique généralement la borylation d’un dérivé de la pyridine. Une méthode courante est la borylation de Miyaura, qui utilise le bis(pinacolato)diboron (B2pin2) comme source de bore et un catalyseur au palladium . Les conditions réactionnelles incluent généralement une base comme l’acétate de potassium et un solvant comme le tétrahydrofurane (THF) sous atmosphère inerte .

Méthodes de production industrielle : La production industrielle d’acides boroniques utilise souvent des techniques de borylation similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu peut améliorer l’efficacité et la capacité d’évolutivité du procédé. De plus, la récupération et le recyclage des réactifs d’acide boronique peuvent rendre le procédé plus rentable .

Analyse Des Réactions Chimiques

Types de réactions : L’acide (5-phénylpyridin-2-yl)boronique subit divers types de réactions chimiques, notamment :

Couplage de Suzuki-Miyaura : Il s’agit d’une réaction largement utilisée pour la formation de liaisons carbone-carbone, où l’acide boronique réagit avec un halogénure d’aryle ou de vinyle en présence d’un catalyseur au palladium.

Oxydation : Le groupe acide boronique peut être oxydé pour former des phénols ou d’autres dérivés contenant de l’oxygène.

Substitution : Le groupe acide boronique peut participer à des réactions de substitution nucléophile, souvent facilitées par la présence d’une base.

Réactifs et conditions courantes :

Couplage de Suzuki-Miyaura : Catalyseur au palladium, base (par exemple, carbonate de potassium) et solvant (par exemple, éthanol ou eau).

Oxydation : Agents oxydants tels que le peroxyde d’hydrogène ou le perborate de sodium.

Substitution : Bases comme l’hydroxyde de sodium ou le tert-butylate de potassium.

Principaux produits :

Couplage de Suzuki-Miyaura : Composés biaryliques.

Oxydation : Phénols.

Substitution : Divers dérivés de la pyridine substitués.

Applications De Recherche Scientifique

L’acide (5-phénylpyridin-2-yl)boronique a de nombreuses applications en recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de l’acide (5-phénylpyridin-2-yl)boronique dans diverses réactions implique généralement la formation d’un intermédiaire ester de boronate. Dans le couplage de Suzuki-Miyaura, l’acide boronique réagit avec un catalyseur au palladium pour former un complexe palladium-bore, qui subit ensuite une transmétallation avec un halogénure d’aryle pour former le produit biarylique souhaité . Le groupe acide boronique peut également interagir avec les molécules biologiques par le biais de liaisons covalentes réversibles avec les diols, influençant ainsi diverses voies biochimiques .

Composés similaires :

Acide phénylboronique : Structure similaire mais sans le cycle pyridine, ce qui le rend moins polyvalent dans certaines réactions.

Acides pyridinylboroniques : Les composés comme l’acide 2-pyridinylboronique et l’acide 3-pyridinylboronique partagent le cycle pyridine mais diffèrent dans la position du groupe acide boronique.

Unicité : L’acide (5-phénylpyridin-2-yl)boronique est unique en raison de la présence à la fois d’un cycle phényle et d’un cycle pyridine, ce qui améliore sa réactivité et permet une gamme d’applications plus large par rapport aux acides boroniques plus simples .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.

Pyridinylboronic Acids: Compounds like 2-pyridinylboronic acid and 3-pyridinylboronic acid share the pyridine ring but differ in the position of the boronic acid group.

Uniqueness: (5-Phenylpyridin-2-yl)boronic acid is unique due to the presence of both a phenyl and a pyridine ring, which enhances its reactivity and allows for a broader range of applications compared to simpler boronic acids .

Propriétés

Formule moléculaire |

C11H10BNO2 |

|---|---|

Poids moléculaire |

199.02 g/mol |

Nom IUPAC |

(5-phenylpyridin-2-yl)boronic acid |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8,14-15H |

Clé InChI |

HVUAHPMCYBPPHJ-UHFFFAOYSA-N |

SMILES canonique |

B(C1=NC=C(C=C1)C2=CC=CC=C2)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)

![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)